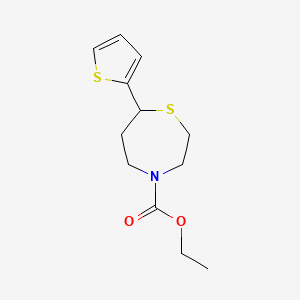
4-Cyclobutylpicolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclobutylpicolinic acid is a chemical compound with the molecular formula C10H11NO2 . It is not intended for human or veterinary use and is used only for research purposes.
Molecular Structure Analysis
The molecular structure of a compound like 4-Cyclobutylpicolinic acid can be determined using techniques such as single-crystal X-ray diffraction (SC-XRD) analysis . Computational chemistry methods using quantum mechanics and molecular mechanics theories followed by sophisticated statistical approaches have also been developed for structure elucidation of small organic molecules .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 4-Cyclobutylpicolinic acid can be determined using various techniques. These properties include molecular weight, hydrophobicity, hydrogen bonding, and charge distribution . These properties are crucial in understanding the compound’s interaction with biological systems.
Scientific Research Applications
- Application : Research suggests that 4-CBPA may have anticancer properties due to its ability to modulate cellular pathways involved in tumor growth and metastasis . Further investigations are needed to explore its potential as an adjunct therapy.
- Application : 4-CBPA can serve as a precursor for complex boronic acids. These derivatives are investigated as reversible covalent inhibitors and are increasingly seen in approved drugs . Their mild electrophilic nature makes them valuable in medicinal chemistry.
- Application : 4-CBPA could be explored for its interactions with nucleic acids. These biomaterials are used in biosensing, gene regulation, drug delivery, and targeted therapy. Their programmability and ease of synthesis enhance their effectiveness .
Anticancer Effects
Boronic Acid Derivatives
Nucleic Acid Research
Future Directions
While specific future directions for 4-Cyclobutylpicolinic acid are not mentioned in the literature, research in similar fields suggests several promising directions. For instance, research on mycosporine-like amino acids, which are UV-absorbing substances synthesized by diverse organisms, suggests that these compounds could be useful in diminishing the damaging effects of environmental ultraviolet radiation . Similarly, research on pyrimidines, which are aromatic heterocyclic compounds, suggests that these compounds could have potential anti-inflammatory effects .
properties
IUPAC Name |
4-cyclobutylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-6-8(4-5-11-9)7-2-1-3-7/h4-7H,1-3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYHUDVOZNQMHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclobutylpicolinic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

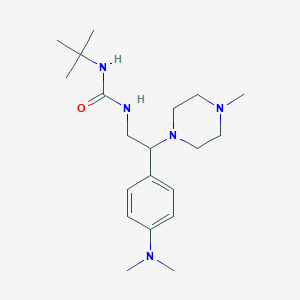
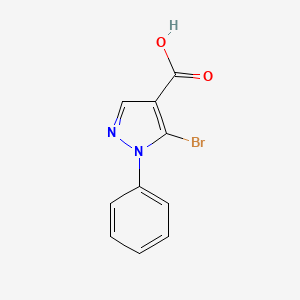
![N-(2-chlorophenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2721119.png)
![1-(2-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2721120.png)

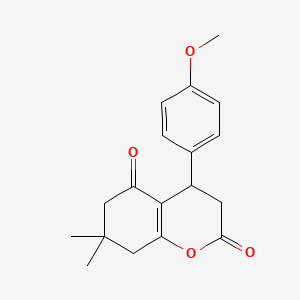
![2-(3-Methoxyphenyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2721125.png)


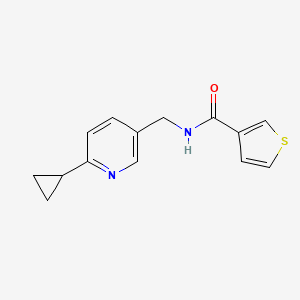
![5-(benzylthio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721130.png)

![N-[2-(1-Ethyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2721135.png)
